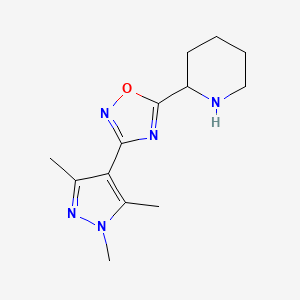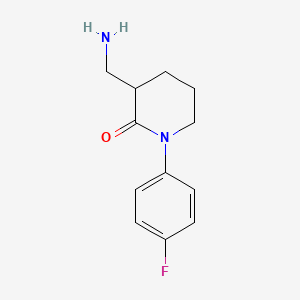
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is an organic compound with the molecular formula C13H12O4. It is a derivative of furan, containing both aldehyde and ether functional groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde can be achieved through a multi-component condensation reaction. One common method involves the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with pyruvic acid and different aromatic amines in the presence of acetic acid. This reaction is typically carried out under reflux conditions, resulting in good to high yields .
Industrial Production Methods
the principles of multi-component condensation reactions and the use of common reagents such as pyruvic acid and aromatic amines suggest that scalable production methods could be developed based on existing synthetic routes .
Analyse Des Réactions Chimiques
Types of Reactions
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde undergoes various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antiviral and antibacterial properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit certain enzymes and proteins, leading to its potential antiviral and antibacterial effects. Molecular docking studies have been used to elucidate the binding mechanisms and interactions with target proteins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methoxymethylfurfural: Another furan derivative with similar functional groups.
Ethoxymethylfuran-2-carbaldehyde: A compound with an ethoxy group instead of a methoxy group.
Hydroxymethylfurfural: A furan derivative with a hydroxymethyl group
Uniqueness
5-((3-Methoxyphenoxy)methyl)furan-2-carbaldehyde is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities. Its methoxyphenoxy group differentiates it from other furan derivatives and contributes to its unique properties and applications .
Propriétés
Formule moléculaire |
C13H12O4 |
|---|---|
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
5-[(3-methoxyphenoxy)methyl]furan-2-carbaldehyde |
InChI |
InChI=1S/C13H12O4/c1-15-10-3-2-4-11(7-10)16-9-13-6-5-12(8-14)17-13/h2-8H,9H2,1H3 |
Clé InChI |
MNQLFBSVNLATRZ-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC(=CC=C1)OCC2=CC=C(O2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)thiazol-2-amine](/img/structure/B11789548.png)

![5-tert-Butyl 2-ethyl 4-(aminomethyl)-6,7-dihydropyrazolo[1,5-a]pyrazine-2,5(4H)-dicarboxylate](/img/structure/B11789558.png)




![Methyl 2-(p-tolyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B11789606.png)






